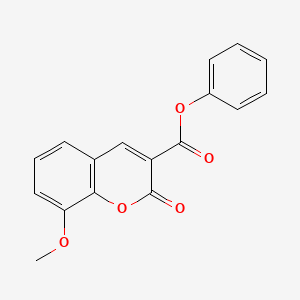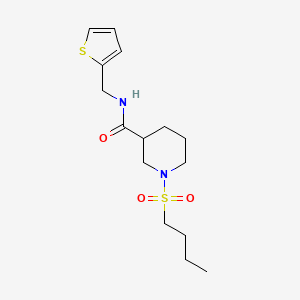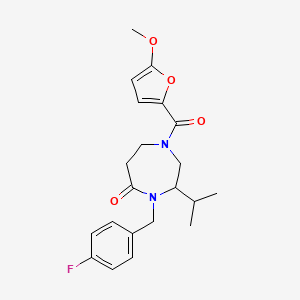
phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as coumarin derivative, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Coumarin derivatives are widely known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mecanismo De Acción
The mechanism of action of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, it has been shown to inhibit the activation of MAPKs, a family of protein kinases that play a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and inflammation. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, this compound has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is its diverse pharmacological properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the scientific research of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. One potential direction is to study the compound's efficacy in vivo using animal models. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Moreover, there is a need to explore the potential of this compound as a lead compound for the development of novel therapeutic agents for various diseases. Finally, there is a need to optimize the synthesis method of this compound to improve its solubility and bioavailability.
In conclusion, this compound is a this compound derivative with potential therapeutic applications. It exhibits diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. The compound's mechanism of action involves modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound has been found to modulate various biochemical and physiological processes, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the scientific research of this compound have been identified.
Métodos De Síntesis
The synthesis of phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a multistep process that involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate product. The intermediate product is then subjected to further reactions, including the addition of phenyl isocyanate, hydrolysis, and decarboxylation, to yield the final product.
Aplicaciones Científicas De Investigación
Phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-viral activity against the herpes simplex virus and anti-bacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
phenyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-14-9-5-6-11-10-13(17(19)22-15(11)14)16(18)21-12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPTVBJLZKRJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-butyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-methyl-2-piperazinone](/img/structure/B5335927.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
![7-acetyl-N-(2-ethoxybutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335939.png)


![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(3,4-dimethoxybenzylidene)-2-furohydrazide](/img/structure/B5335978.png)
![2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5335995.png)
![methyl 3-bromonaphtho[1,2-b]selenophene-2-carboxylate](/img/structure/B5335999.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
![1,6-dimethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5336008.png)
![N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide](/img/structure/B5336014.png)
![4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)
